
3-(chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one
Overview
Description
3-(chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group attached to the triazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the reaction of 1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one with chloromethylating agents. One common method is the reaction with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in dichloromethane (CH2Cl2) at low temperatures . This method ensures high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the reaction conditions are optimized to ensure minimal by-product formation and maximum yield.
Chemical Reactions Analysis
Types of Reactions
3-(chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or methoxy derivatives.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of dihydro or tetrahydro triazole derivatives.
Scientific Research Applications
This compound has garnered attention for its potential biological activities , particularly:
Antimicrobial Properties
Triazole derivatives are known for their antimicrobial effects. Preliminary studies suggest that 3-(chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one may exhibit:
- Antifungal Activity : Similar compounds have shown effectiveness against pathogens such as Candida and Aspergillus species.
Anticancer Potential
Research indicates that triazole derivatives can possess anticancer properties. The unique structure of this compound may allow it to interact with biological targets implicated in cancer progression .
Applications in Medicinal Chemistry
The compound serves as an intermediate in the synthesis of more complex pharmaceuticals . It is particularly valuable in the development of drugs targeting various diseases due to its ability to undergo nucleophilic substitution reactions. This property allows for the introduction of diverse functional groups that can enhance pharmacological activity .
Agricultural Applications
In agriculture, triazole compounds are widely used as fungicides . The chloromethyl group in this compound may enhance its efficacy against fungal pathogens affecting crops. Its potential use as a fungicide is under investigation, with promising preliminary results indicating effective control over plant diseases .
Case Studies and Research Findings
Several studies have investigated the applications and effects of triazole derivatives similar to this compound:
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The triazole ring can also interact with metal ions or other biomolecules, modulating their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(chloromethyl)benzoyl chloride
- 3-(chloromethyl)benzoic acid
- Chloromethyl methyl ether
Uniqueness
3-(chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the presence of both a chloromethyl group and a triazole ring, which imparts distinct reactivity and biological activity. Compared to other chloromethyl compounds, it offers a versatile scaffold for chemical modifications and potential therapeutic applications.
Biological Activity
3-(Chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 135206-76-7) is a triazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes a chloromethyl group attached to a triazole ring. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
The compound has the following chemical properties:
- Molecular Formula : C₄H₇ClN₃
- Molecular Weight : 168.02 g/mol
- Boiling Point : Not available
- Solubility : High GI absorption potential indicates good solubility characteristics .
Biological Activity Overview
Research indicates that compounds within the triazole family exhibit a range of biological activities including antifungal, antibacterial, and anticancer properties. The specific biological activities of this compound are still under investigation, but preliminary studies suggest several promising avenues.
Antimicrobial Activity
Triazole derivatives are widely recognized for their antimicrobial properties. Some studies have demonstrated that similar triazole compounds exhibit significant antifungal activity against various pathogens. For instance, derivatives have shown effectiveness against Candida species and Aspergillus species, indicating that this compound may possess comparable activity .
Study 1: Antimicrobial Efficacy
A recent study synthesized several triazole derivatives and tested their antimicrobial efficacy. The results indicated that certain modifications to the triazole ring significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. Although this compound was not the primary focus of this study, its structural analogs displayed promising results .
Study 2: Cytotoxicity Assessment
In another investigation focused on cytotoxicity against various cancer cell lines, compounds structurally related to this compound were evaluated for their IC50 values. Some derivatives demonstrated IC50 values as low as 0.48 µM against MCF-7 cells. These findings suggest that further exploration of this compound could yield significant insights into its anticancer potential .
Data Table: Biological Activity Comparison
Properties
IUPAC Name |
5-(chloromethyl)-2-methyl-4H-1,2,4-triazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6ClN3O/c1-8-4(9)6-3(2-5)7-8/h2H2,1H3,(H,6,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLSUFKQXHMHKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC(=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1432679-72-5 | |
Record name | 3-(chloromethyl)-1-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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